Cas no 2227709-08-0 ((1S)-2-amino-1-2-(dimethylamino)-1,3-thiazol-5-ylethan-1-ol)

(1S)-2-Amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol is a chiral thiazole derivative with a β-amino alcohol functional group. Its stereospecific (S)-configuration enhances selectivity in synthetic applications, particularly in asymmetric synthesis and pharmaceutical intermediates. The dimethylamino and thiazole moieties contribute to its potential as a ligand or building block in medicinal chemistry, offering structural versatility for drug development. The compound’s polar functional groups improve solubility in protic solvents, facilitating reactions under mild conditions. Its well-defined stereochemistry ensures reproducibility in research, while the thiazole ring provides stability and reactivity for further derivatization. This compound is suited for studies requiring precise molecular control in bioactive molecule synthesis.
(1S)-2-amino-1-2-(dimethylamino)-1,3-thiazol-5-ylethan-1-ol structure
2227709-08-0 structure
Product name:(1S)-2-amino-1-2-(dimethylamino)-1,3-thiazol-5-ylethan-1-ol
CAS No:2227709-08-0
MF:C7H13N3OS
MW:187.26261973381
CID:6581592
PubChem ID:96748219

(1S)-2-amino-1-2-(dimethylamino)-1,3-thiazol-5-ylethan-1-ol Chemical and Physical Properties

Names and Identifiers

    • (1S)-2-amino-1-2-(dimethylamino)-1,3-thiazol-5-ylethan-1-ol
    • 2227709-08-0
    • (1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
    • EN300-1754283
    • Inchi: 1S/C7H13N3OS/c1-10(2)7-9-4-6(12-7)5(11)3-8/h4-5,11H,3,8H2,1-2H3/t5-/m0/s1
    • InChI Key: HWWHZMWSGXYTTN-YFKPBYRVSA-N
    • SMILES: S1C(=NC=C1[C@H](CN)O)N(C)C

Computed Properties

  • Exact Mass: 187.07793322g/mol
  • Monoisotopic Mass: 187.07793322g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 5
  • Heavy Atom Count: 12
  • Rotatable Bond Count: 3
  • Complexity: 145
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 1
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -0.3
  • Topological Polar Surface Area: 90.6Ų

(1S)-2-amino-1-2-(dimethylamino)-1,3-thiazol-5-ylethan-1-ol Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Enamine
EN300-1754283-0.05g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
0.05g
$1620.0 2023-09-20
Enamine
EN300-1754283-5.0g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
5g
$5594.0 2023-06-03
Enamine
EN300-1754283-5g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
5g
$5594.0 2023-09-20
Enamine
EN300-1754283-1.0g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
1g
$1929.0 2023-06-03
Enamine
EN300-1754283-10.0g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
10g
$8295.0 2023-06-03
Enamine
EN300-1754283-0.1g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
0.1g
$1697.0 2023-09-20
Enamine
EN300-1754283-0.5g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
0.5g
$1851.0 2023-09-20
Enamine
EN300-1754283-0.25g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
0.25g
$1774.0 2023-09-20
Enamine
EN300-1754283-2.5g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
2.5g
$3782.0 2023-09-20
Enamine
EN300-1754283-1g
(1S)-2-amino-1-[2-(dimethylamino)-1,3-thiazol-5-yl]ethan-1-ol
2227709-08-0
1g
$1929.0 2023-09-20

Additional information on (1S)-2-amino-1-2-(dimethylamino)-1,3-thiazol-5-ylethan-1-ol

(1S)-2-Amino-1-(2-Dimethylamino)-1,3-Thiazol-5-Yl Ethan-1-Ol: A Comprehensive Overview

The compound with CAS No 2227709-08-0, known as (1S)-2-amino-1-(2-dimethylamino)-1,3-thiazol-5-y ethan-1-ol, is a structurally complex organic molecule with significant potential in various chemical and pharmaceutical applications. This compound belongs to the class of thiazoles, which are five-membered heterocyclic compounds containing sulfur and nitrogen atoms. The presence of the amino group (-NH₂) and the dimethylamino group (-N(CH₃)₂) introduces unique electronic and steric properties to the molecule, making it a subject of interest in both academic and industrial research.

Recent studies have highlighted the importance of thiazole derivatives in drug discovery, particularly in the development of anti-inflammatory agents, antiviral drugs, and anticancer therapies. The (1S) configuration of this compound suggests a specific stereochemistry that could influence its biological activity and pharmacokinetic properties. Stereoisomerism often plays a critical role in determining the efficacy and safety of pharmaceutical compounds, making this aspect a focal point for further investigation.

The synthesis of (1S)-2-amino-1-(2-dimethylamino)-1,3-thiazol-5-y ethan-1-ol involves a multi-step process that typically includes the formation of the thiazole ring followed by functionalization to introduce the amino and dimethylamino groups. Researchers have explored various methodologies to optimize the synthesis pathway, including microwave-assisted synthesis and catalytic asymmetric synthesis. These advancements have not only improved the yield but also enhanced the enantioselectivity of the product, which is crucial for its application in chiral environments.

In terms of applications, this compound has shown promise in biochemistry as a potential inhibitor of certain enzymes involved in metabolic pathways. For instance, studies have demonstrated its ability to modulate the activity of kinases, which are key players in cell signaling processes. This property makes it a candidate for therapeutic interventions targeting diseases such as cancer and inflammatory disorders.

Moreover, the dimethylamino group within the molecule contributes to its basicity, which can influence its interaction with biological systems. This feature has been exploited in designing drug delivery systems where controlled release mechanisms are essential. The compound's ability to form stable complexes with metal ions has also been explored for applications in coordination chemistry and materials science.

Recent advancements in computational chemistry have enabled researchers to predict the molecular interactions and binding affinities of this compound with high precision. Molecular docking studies have revealed potential binding sites on target proteins, providing insights into its mechanism of action at the molecular level. Such computational approaches are increasingly being integrated with experimental techniques to accelerate drug discovery processes.

In conclusion, (1S)-2-amino-1-(2-dimethylamino)-1,3-thiazol-5-y ethan-1 ol represents a valuable addition to the arsenal of bioactive compounds with diverse applications across multiple disciplines. Its unique structure, stereochemistry, and functional groups make it a subject of ongoing research aimed at unlocking its full potential in therapeutic development and beyond.

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